molecular formula C13H10FNO3 B8026940 (4-Fluorophenyl)(3-nitrophenyl)methanol

(4-Fluorophenyl)(3-nitrophenyl)methanol

Cat. No.: B8026940
M. Wt: 247.22 g/mol
InChI Key: GJQIQYJTIGQKTA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-nitrophenyl)methanol is a chiral secondary alcohol characterized by two distinct aryl substituents: a 4-fluorophenyl group and a 3-nitrophenyl group. This compound is synthesized via asymmetric transfer hydrogenation (ATH) of the corresponding ketone, (4-fluorophenyl)(3-nitrophenyl)methanone, using heterogeneous catalysts like graphene-supported Ru(II) complexes. The reaction typically achieves high enantiomeric excess (ee) and turnover numbers (TON), reflecting its utility in enantioselective synthesis . The nitro group introduces electron-withdrawing effects, while the fluorine atom modulates steric and electronic properties, making this compound a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(4-fluorophenyl)-(3-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIQYJTIGQKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-nitrophenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-nitrobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (4-Fluorophenyl)(3-nitrophenyl)ketone.

    Reduction: Formation of (4-Fluorophenyl)(3-aminophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of both fluorine and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Catalytic Performance

The table below compares (4-fluorophenyl)(3-nitrophenyl)methanol with structurally related alcohols in terms of catalytic synthesis and enantioselectivity:

Compound Yield (%) ee (%) TON TOF (h⁻¹) Key Substituents Reference
This compound 89 93 491.7 20.5 4-Fluorophenyl, 3-Nitrophenyl
(S)-1-(3-Nitrophenyl)ethan-1-ol 97 99 535.9 22.3 3-Nitrophenyl
(4-Fluorophenyl)(phenyl)methanol 89 93 491.7 20.5 4-Fluorophenyl, Phenyl
Hexan-2-ol 79 91 436.5 18.1 Aliphatic chain

Key Observations :

  • Nitro vs. Phenyl Groups: The 3-nitrophenyl substituent in (S)-1-(3-nitrophenyl)ethan-1-ol enhances both yield (97%) and enantioselectivity (99% ee) compared to (4-fluorophenyl)(phenyl)methanol (89% yield, 93% ee). This is attributed to the nitro group’s electron-withdrawing nature, which polarizes the carbonyl group in the precursor ketone, facilitating reduction .

Key Observations :

  • The 3-nitrophenyl group exhibits significantly higher inhibition (13.71%) compared to 4-fluorophenyl (1.93%), likely due to nitro’s stronger electron-withdrawing and resonance effects, which enhance binding to active sites in biological targets .
Physicochemical Properties
  • However, the fluorine atom may mitigate this by introducing hydrophobic interactions .

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